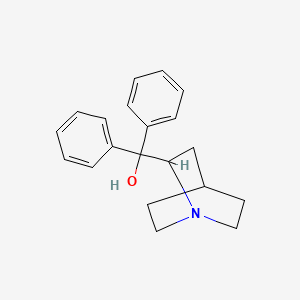
alpha,alpha-Diphenyl-2-quinuclidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Diphenyl-2-quinuclidinemethanol: is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.44 It is known for its unique structure, which includes a quinuclidine core substituted with diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-2-quinuclidinemethanol typically involves the reaction of quinuclidine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .
Análisis De Reacciones Químicas
Types of Reactions: Alpha,alpha-Diphenyl-2-quinuclidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted quinuclidinemethanol compounds .
Aplicaciones Científicas De Investigación
Alpha,alpha-Diphenyl-2-quinuclidinemethanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Diphenyl-2-quinuclidinemethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. Additionally, the quinuclidine core may interact with biological receptors, affecting various physiological processes .
Comparación Con Compuestos Similares
- Alpha,alpha-Diphenyl-2-pyridinethanol
- Alpha,alpha-Diphenyl-2-quinolinemethanol
- Alpha,alpha-Diphenyl-2-sulfolanemethanol
Comparison: Alpha,alpha-Diphenyl-2-quinuclidinemethanol is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions due to the presence of the quinuclidine structure .
Propiedades
Número CAS |
60999-40-8 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |
Clave InChI |
JNZMANQLHCNXTA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















